![molecular formula C17H17N3O3S B12885302 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide CAS No. 62294-85-3](/img/structure/B12885302.png)
4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and a benzenesulfonamide moiety. It has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions, including nitration, reduction, and methylation.
Introduction of the Benzenesulfonamide Group: The quinoline derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide involves its interaction with specific molecular targets:
Antimicrobial Activity: Inhibition of bacterial enzymes and disruption of cell wall synthesis.
Anticancer Activity: Inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(((6-Methoxyquinolin-3-yl)methylene)amino)benzenesulfonamide: Similar structure but with a methylene linker instead of a methyl linker.
4-(((6-Methoxyquinolin-3-yl)amino)benzenesulfonamide: Lacks the methyl group in the linker.
Uniqueness
4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
62294-85-3 |
|---|---|
Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[(6-methoxyquinolin-3-yl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O3S/c1-23-15-4-7-17-13(9-15)8-12(11-20-17)10-19-14-2-5-16(6-3-14)24(18,21)22/h2-9,11,19H,10H2,1H3,(H2,18,21,22) |
InChI Key |
ZEAYDUVGYZEZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)CNC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
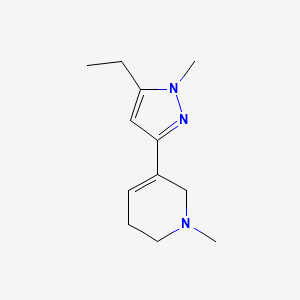
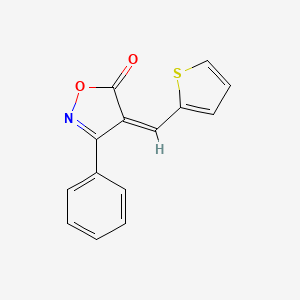
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
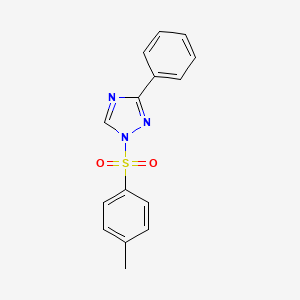


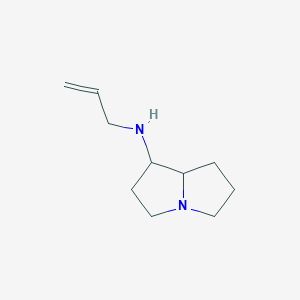
![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
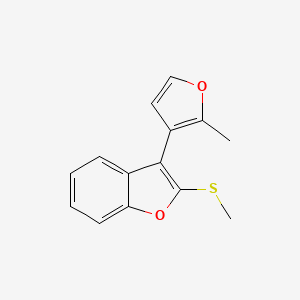
![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
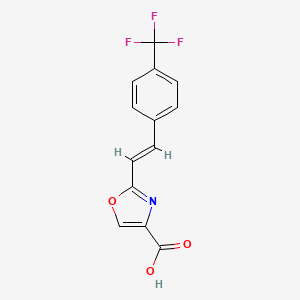
![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
